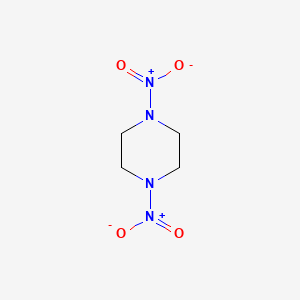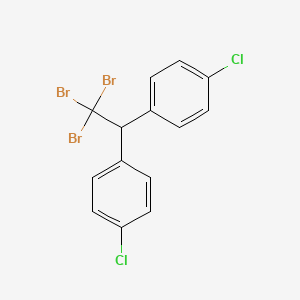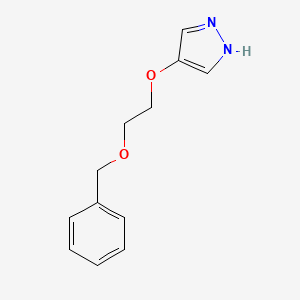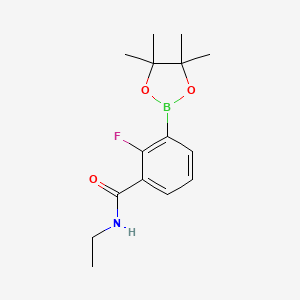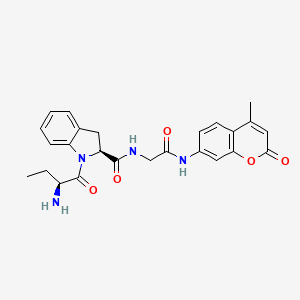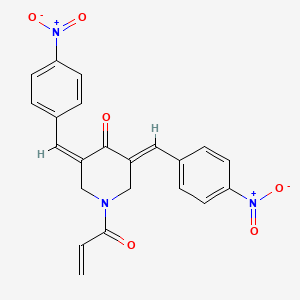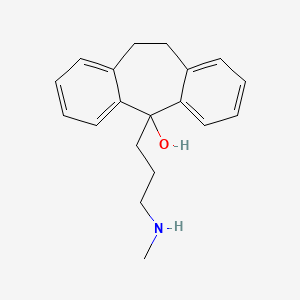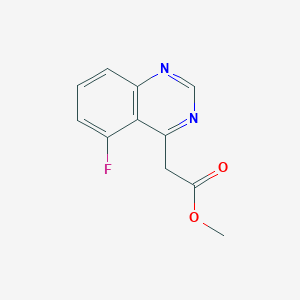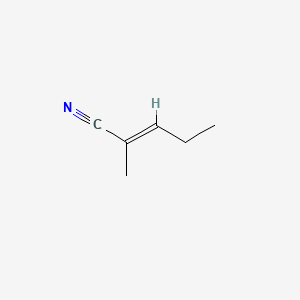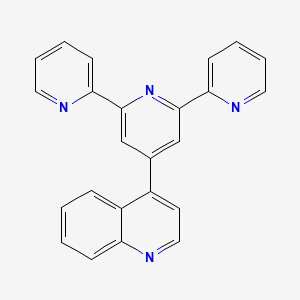
4-(2,6-dipyridin-2-ylpyridin-4-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,6-Dipyridin-2-ylpyridin-4-yl)quinoline is a complex organic compound that features a quinoline core substituted with pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-dipyridin-2-ylpyridin-4-yl)quinoline typically involves multi-step organic reactions. One common method includes the use of a rigid ditopic ligand, such as 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile, which can be synthesized through solvothermal methods. This involves reacting the ligand with metal ions like nickel, cobalt, or cadmium under specific conditions to form metal complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and automated synthesis equipment to ensure consistency and purity. The exact methods can vary depending on the desired application and the scale of production.
化学反応の分析
Types of Reactions
4-(2,6-Dipyridin-2-ylpyridin-4-yl)quinoline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound.
科学的研究の応用
4-(2,6-Dipyridin-2-ylpyridin-4-yl)quinoline has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s ability to form stable complexes makes it useful in studying biological systems and interactions.
Industry: Used in materials science for developing new materials with specific electronic or photonic properties.
作用機序
The mechanism of action of 4-(2,6-dipyridin-2-ylpyridin-4-yl)quinoline involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic processes, including hydrogen evolution reactions. The molecular targets and pathways involved depend on the specific application and the metal ions used in the complexes .
類似化合物との比較
Similar Compounds
4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzonitrile: Similar structure but with a benzonitrile group instead of a quinoline core.
N-(Pyridin-4-yl)pyridin-4-amine: Another pyridine-based compound with different functional groups.
Bis(2,6-di(pyridin-2-yl)pyridin-4-yl)-6,6′-(1,2-diselanediyl)dihexanoate: A compound with a diselenide unit and similar pyridine rings.
Uniqueness
4-(2,6-Dipyridin-2-ylpyridin-4-yl)quinoline is unique due to its quinoline core, which imparts distinct electronic and structural properties compared to other pyridine-based compounds. This uniqueness makes it valuable in various scientific and industrial applications.
特性
分子式 |
C24H16N4 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC名 |
4-(2,6-dipyridin-2-ylpyridin-4-yl)quinoline |
InChI |
InChI=1S/C24H16N4/c1-2-8-20-19(7-1)18(11-14-27-20)17-15-23(21-9-3-5-12-25-21)28-24(16-17)22-10-4-6-13-26-22/h1-16H |
InChIキー |
QGOKDXHGBWDYPO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C3=CC(=NC(=C3)C4=CC=CC=N4)C5=CC=CC=N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


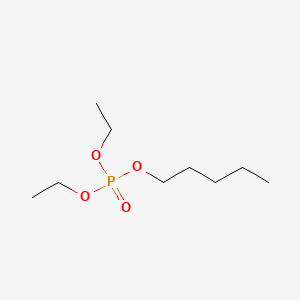
![(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid ee](/img/structure/B13729236.png)
